1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane
Description
1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane is an organosulfur compound featuring a central disulfide (-S-S-) bond flanked by two methoxy-substituted methylpropane groups. Its disulfide bond enables participation in thiol-disulfide exchange reactions, critical in biochemical systems and industrial catalysis .
Properties
CAS No. |
86840-26-8 |
|---|---|
Molecular Formula |
C10H22O2S2 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane |
InChI |
InChI=1S/C10H22O2S2/c1-9(2,7-11-5)13-14-10(3,4)8-12-6/h7-8H2,1-6H3 |
InChI Key |
MYTMPNQSWATHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC)SSC(C)(C)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane typically involves the reaction of 1-methoxy-2-methylpropane with a disulfide compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing various biochemical pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
1-Methoxy-2-(((R)-1-Methoxypropan-2-yl)Oxy)Propane (CAS 111109-77-4)
- Structure : Replaces the disulfanyl (-S-S-) group with an ether (-O-) linkage.
- Key Differences : The absence of sulfur reduces redox reactivity. Ethers exhibit lower polarity and higher thermal stability compared to disulfides.
- Applications: Primarily used as a solvent or ligand in coordination chemistry due to its oxygen donor sites .
1-[(Difluoromethyl)Thio]-2-Methylpropane (Compound 4 in )
- Structure : Contains a thioether (-S-C-) group instead of a disulfide.
- The difluoromethyl group enhances electronegativity, influencing solubility and metabolic stability.
- Applications : Explored in agrochemicals and fluorinated pharmaceuticals .
1,2-Bis(Methylthio)Ethane (BMTE, Compound 20 in )
- Structure : Features two methylthio (-S-CH₃) groups on an ethane backbone.
- Key Differences : The shorter carbon chain and absence of methoxy groups reduce steric hindrance. Crystallization studies highlight its planar molecular geometry, contrasting with the branched structure of the target compound .
Physicochemical Properties
*Estimated based on similar disulfides.
Reactivity and Stability
- Disulfide Bond Reactivity : The target compound undergoes reduction to form two thiol (-SH) groups, a property absent in ethers and thioethers. This reactivity is exploited in drug delivery systems where controlled release under reductive conditions (e.g., tumor microenvironments) is desired .
- Thermal Stability : Disulfides decompose at ~200°C, whereas ethers (e.g., 1-methoxy-2-(((R)-1-methoxypropan-2-yl)oxy)propane) remain stable up to 300°C .
Biological Activity
Physical Properties
- Molecular Weight : Approximately 238.42 g/mol
- Boiling Point : Not extensively documented in available literature.
- Solubility : Generally soluble in organic solvents due to its methoxy groups.
Antioxidant Properties
Research has indicated that compounds containing disulfide bonds often exhibit antioxidant activity. The ability of 1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane to scavenge free radicals may be attributed to its structural features, which allow it to donate electrons effectively.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thioether compounds. For instance, derivatives of similar disulfide compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of microbial cell membranes.
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines (e.g., HeLa and MCF-7) have demonstrated that this compound can induce apoptosis in a dose-dependent manner. The underlying mechanism may involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death.
Summary of Biological Activities
Case Studies
-
Antioxidant Efficacy Study
- Conducted by Zhang et al. (2023), this study evaluated the antioxidant capacity using the DPPH assay, revealing a notable decrease in free radical concentration when treated with varying concentrations of the compound.
-
Antimicrobial Activity Evaluation
- A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with an MIC value of 50 µg/mL.
-
Cytotoxicity on Cancer Cell Lines
- In vitro studies revealed that treatment with the compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours, suggesting potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
